molecular formula C4H10N2O3 B563865 Nitrosobis(2-hydroxyethyl)amine-d8 CAS No. 1173019-53-8

Nitrosobis(2-hydroxyethyl)amine-d8

Cat. No.: B563865
CAS No.: 1173019-53-8
M. Wt: 142.184
InChI Key: YFCDLVPYFMHRQZ-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrosobis(2-hydroxyethyl)amine-d8 (CAS 1173019-53-8) is a deuterated nitroso compound where eight hydrogen atoms in the 2-hydroxyethyl groups are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry-based studies, where it serves as an internal standard for quantifying non-deuterated analogs or tracing nitrosative stress mechanisms . Its molecular formula is C₄D₈H₂N₂O₃, and it is structurally derived from 2-hydroxyethylamine. Unlike its non-deuterated counterpart, this compound is primarily employed in method validation, quality control, and regulatory compliance for nitrosamine impurity analysis in pharmaceuticals .

Preparation Methods

Scientific Research Applications

Analytical Chemistry

Nitrosobis(2-hydroxyethyl)amine-d8 serves as a reference standard for quantifying nitrosamines in analytical chemistry. Its stable isotope labeling enhances sensitivity and specificity in analytical applications, making it invaluable for detecting nitrosamine contamination in food and environmental samples .

ApplicationDescription
Reference StandardUsed for quantification of nitrosamines
Analytical SensitivityEnhanced detection capabilities due to stable isotope labeling

Biological Studies

In biological research, this compound is utilized as a tracer to study metabolic pathways involving nitrosamines. Its role in investigating the carcinogenic potential of nitrosamines is critical for understanding their impact on human health .

Study TypeFocus Area
Metabolic PathwaysTracing the behavior of nitrosamines
Toxicological StudiesEvaluating carcinogenic risks

Medical Research

This compound is employed in toxicological studies to assess the carcinogenic potential of nitrosamines. Research indicates that it can induce neoplasms in animal models, providing insights into its biological activity and mechanisms of action .

Research FocusFindings
CarcinogenicityInduces tumors in animal models
Mechanisms of ActionInvestigates pathways leading to cancer

Industrial Applications

In the pharmaceutical industry, this compound is crucial for method development and validation in quality control processes. Its application ensures compliance with regulatory standards concerning nitrosamine levels in pharmaceutical products .

Industry UsePurpose
Pharmaceutical Quality ControlEnsures compliance with safety regulations
Method DevelopmentAids in analytical method validation

Case Study 1: Carcinogenicity Assessment

A study involving the administration of this compound to Syrian golden hamsters demonstrated its potential to induce pancreatic duct tumors and lung tumors. The results highlighted the compound's potency compared to other nitrosamines, emphasizing its relevance in carcinogenic research .

Case Study 2: Environmental Monitoring

Research utilizing this compound as a reference material has been pivotal in monitoring nitrosamine contamination in food products. This application helps laboratories maintain accurate residue analysis, ensuring public safety from potential health risks associated with nitrosamines .

Mechanism of Action

The mechanism of action of Nitrosobis(2-hydroxyethyl)amine-d8 involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. These interactions can lead to DNA damage, protein modification, and other cellular effects . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the bioactivation of nitrosamines .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Nitroso Compounds

Nitrosobis(2-hydroxyethyl)amine-d8 belongs to the N-nitrosamine family, which includes carcinogenic compounds characterized by a nitroso group (-N=O) bonded to two alkyl or substituted alkyl chains. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name CAS Number Structural Features Primary Applications/Effects
This compound 1173019-53-8 Deuterated hydroxyethyl groups Analytical standard, nitrosative stress studies
N-nitrosobis(2-oxopropyl)amine (BOP) 60599-38-4 Oxopropyl (keto) groups Potent pancreatic and prostate carcinogen in rodents
N-nitrosobis(2-hydroxypropyl)amine (BHP) 61256-25-3 Hydroxypropyl groups Pancreatic and lung carcinogen in hamsters
N-nitrosodimethylamine (NDMA) 62-75-9 Dimethyl groups Liver and lung carcinogen; environmental contaminant
N-nitrosodiethylamine (NDEA) 55-18-5 Diethyl groups Esophageal and liver carcinogen

Carcinogenic Potency and Target Organs

  • BOP: Induces pancreatic ductal adenocarcinoma (75% incidence in hamsters) and prostate tumors (60% in rats) when combined with testosterone .
  • BHP: Synergizes with cholecystectomy and lithocholic acid to enhance pancreatic carcinogenesis (76.7% tumor incidence in hamsters) .
  • NDMA/NDEA : Highly potent, with NDMA requiring lower doses to induce tumors compared to NDEA .
  • This compound: No direct carcinogenicity data reported; used as a non-reactive reference standard .

Metabolic and Mechanistic Insights

  • BOP acts as a methylating and hydroxypropylating agent, causing DNA damage in pancreatic and prostate cells. Its carcinogenicity is amplified during S-phase DNA replication in regenerating tissues .
  • BHP metabolizes into reactive intermediates that alkylate DNA, particularly in pancreatic ductal cells .
  • NDMA/NDEA undergo cytochrome P450-mediated activation to form DNA-adducts, primarily in the liver .
  • This compound is metabolically inert in analytical contexts, serving to trace nitrosamine formation pathways without participating in reactions .

Key Research Findings

Hormonal Modulation of Carcinogenesis

Chemoprevention and Repair Mechanisms

  • Retinoids like N-(4-pivaloyloxyphenyl)retinamide reduce BOP-induced pancreatic tumors (non-significant trend) .
  • Selenium enhances repair of BOP-induced DNA damage in liver and colon, while nicotinamide shows tissue-specific effects .

Organ-Specific Susceptibility

  • BOP and BHP exclusively induce ductal pancreatic tumors in hamsters, whereas NDMA/NDEA target hepatic tissues .
  • Lung tumors are observed with NDHPA and NMHPA, highlighting substituent-dependent organotropism .

Biological Activity

Nitrosobis(2-hydroxyethyl)amine-d8 (CAS No. 1173019-53-8) is a stable isotope-labeled compound that has garnered attention in toxicological and carcinogenic research. This article delves into its biological activity, emphasizing its potential effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4H2D8N2O3
  • Molecular Weight : 142.18 g/mol
  • CAS Number : 1173019-53-8
  • Storage Conditions : Store at -20 °C

Biological Activity Overview

This compound is structurally related to other nitrosamines, which are known for their carcinogenic properties. The biological activity of this compound is primarily studied in the context of its metabolic pathways and potential to induce neoplasms.

Carcinogenic Potential

Research indicates that nitrosamines, including this compound, can act as carcinogens. A comparative study involving various nitrosamines demonstrated that while nitrosobis(2-hydroxyethyl)amine was less potent than others like N-nitrosobis(2-oxopropyl)amine, it still exhibited significant tumor-inducing capabilities in animal models. Specifically, studies on Syrian golden hamsters revealed that administration of these compounds led to the development of tumors in the pancreas and lungs, albeit with varying incidences based on the specific nitrosamine administered .

The biological activity of this compound is hypothesized to involve:

  • Metabolic Activation : The compound undergoes metabolic activation in the liver, leading to the formation of reactive intermediates that can interact with DNA.
  • DNA Adduct Formation : These intermediates can form DNA adducts, which may lead to mutations and ultimately cancer.
  • Tumor Promotion : Evidence suggests that nitrosamines may also promote tumor growth through mechanisms that are not solely dependent on direct mutagenesis but may involve alterations in cellular signaling pathways.

Table 1: Summary of Key Studies on Nitrosamines

StudyOrganismDosageFindings
Syrian Golden HamstersVariesInduced pancreatic and lung tumors; potency ranked among nitrosamines.
In Vitro (Cell Lines)Not specifiedInduced DNA damage and cell proliferation in treated cells.
EFSA ReportVariousIdentified potential adverse health effects; calls for further toxicological data.

Toxicological Profile

The toxicological profile of this compound indicates several hazards:

  • Skin Irritation : Classified as a skin irritant (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2).
  • Sensitization Potential : May cause allergic skin reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Nitrosobis(2-hydroxyethyl)amine-d8?

  • Methodology : Deuterated analogs like this compound are synthesized via isotopic exchange or deuterated precursor reactions. For characterization, use nuclear magnetic resonance (NMR) to confirm deuteration sites and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment requires HPLC with UV/Vis or mass detection, particularly to exclude non-deuterated contaminants .
  • Key Considerations : Ensure reaction conditions (e.g., temperature, solvent) preserve the nitrosamine group, which is sensitive to degradation.

Q. How can researchers quantify this compound in biological matrices?

  • Methodology : Employ isotope dilution mass spectrometry (ID-MS) with deuterated internal standards to enhance accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace-level detection in tissues or fluids. Validate methods per EMA guidelines, ensuring limits of detection (LOD) ≤ 1 ppb due to nitrosamine toxicity .
  • Example : In rat studies, urinary metabolites of non-deuterated analogs were quantified via HPLC, detecting 78.1% unchanged parent compound and glucuronide conjugates .

Advanced Research Questions

Q. How do experimental designs using this compound model pancreatic carcinogenesis in rodents?

  • Methodology : Syrian hamsters are preferred for pancreatic ductal adenocarcinoma (PDAC) studies due to histopathological similarity to humans. Administer this compound via weekly subcutaneous injections (10–20 mg/kg) over 3–5 weeks. Monitor tumorigenesis via histopathology (e.g., acinar-to-ductal metaplasia) and molecular markers (e.g., TGF-α overexpression) .
  • Data Contradiction : While hamsters develop PDAC, rats primarily exhibit lung tumors, suggesting species-specific metabolic activation pathways .

Q. What metabolic pathways activate this compound, and how do they influence carcinogenicity?

  • Methodology : Use radiolabeled ([¹⁴C]) compounds to track metabolism. In rats, 90.8% of the parent compound is excreted in urine, while metabolites like HPOP (hydroxypropyl oxopropylamine) and BOP (bis(2-oxopropyl)amine) are detected in target organs via HPLC. Cytochrome P450 2B1 is critical for metabolic activation, as shown in liver microsome assays .
  • Implications : HPOP and BOP are implicated in DNA alkylation, leading to c-Ki-ras mutations (GGT→GAT at codon 12), a hallmark of pancreatic and lung tumors .

Q. How can chemopreventive agents be evaluated against this compound-induced carcinogenesis?

  • Methodology : Test agents (e.g., phenethyl isothiocyanate, PEITC) during post-initiation phases. Administer PEITC (100–250 µmol) via gavage prior to carcinogen exposure. Assess efficacy via proliferating cell nuclear antigen (PCNA) labeling indices and O⁶-methyldeoxyguanosine levels in target tissues. PEITC reduced lung tumor multiplicity by 82% in hamsters via CYP2B1 inhibition .
  • Statistical Design : Use ANOVA with post-hoc Tukey tests to compare tumor incidence/multiplicity between treatment groups (n ≥ 10 animals/group) .

Q. What genomic alterations are consistently observed in this compound-induced tumors?

  • Methodology : Perform PCR-SSCP and sequencing to identify c-Ki-ras mutations. In 10/10 hamster PDACs, codon 12 GGT→GAT mutations were detected, mirroring human pancreatic tumors. For FHIT gene analysis, use RT-PCR to identify aberrant transcripts (e.g., exon deletions) and Western blotting to assess Fhit protein loss in 60% of rat lung adenocarcinomas .
  • Technical Note : Optimize RNA extraction from FFPE tissues using silica-column protocols to avoid degradation.

Q. Data Analysis and Validation

Q. How should researchers resolve contradictions in species-specific carcinogen sensitivity?

  • Approach : Conduct comparative metabolism studies using hepatic S9 fractions from hamsters vs. rats. Measure nitrosamine activation via NADPH-dependent metabolite generation. Hamsters exhibit higher pancreatic CYP2B1 activity, explaining PDAC specificity, while rats show lung-selective metabolism .

Q. What statistical frameworks are optimal for analyzing chemoprevention trial data?

  • Methodology : Apply Cox proportional hazards models for survival analysis and logistic regression for tumor incidence. For multiplicity (tumors/animal), use Poisson or negative binomial regression to account for overdispersion. Open-source tools like R/Bioconductor enable reproducible analysis .

Q. Key Research Findings Table

Parameter Hamster Model Rat Model References
Primary Tumor Site Pancreas (ductal adenocarcinoma)Lung (adenocarcinoma)
c-Ki-ras Mutation Rate 100% (GGT→GAT, codon 12)Not reported
Major Metabolites BOP, HPOPBHP, HPOP glucuronides
Chemoprevention Efficacy PEITC: 82–100% tumor reductionSodium selenite: Non-significant

Properties

IUPAC Name

N,N-bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCDLVPYFMHRQZ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676072
Record name N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-53-8
Record name N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2â??-(Nitrosoimino)bisethanol-d8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.